molecular formula C33H35NO3 B608724 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid CAS No. 1292290-38-0

3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid

Cat. No. B608724
M. Wt: 493.647
InChI Key: WKVVLTUTCPYXBP-LJAQVGFWSA-N
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Description

This compound, “3-(4-{[4-(Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid”, is a complex organic molecule with the formula C33H33NO3 . It contains a spiro[indene-1,4’-piperidin] moiety .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular weight of 491.62 g/mol . It contains a spiro[indene-1,4’-piperidin] moiety, a benzyl group, and a hex-4-ynoic acid group .


Physical And Chemical Properties Analysis

This compound is a solid or viscous liquid . More detailed physical and chemical properties could not be found in the available sources.

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs) The spiropiperidine structure, similar to 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid, has been identified as functionally equipotent to other basic side chains in selective estrogen receptor modulators (SERMs). SERMs are a class of drugs that act on the estrogen receptor and are used in various therapeutic applications, including breast cancer treatment and osteoporosis prevention (Watanabe et al., 2003).

Sigma-Receptor Ligands Certain spiropiperidine compounds have been synthesized and evaluated for their affinity towards sigma-1 and sigma-2 receptors. These receptors are involved in several physiological processes and are potential therapeutic targets for diseases such as schizophrenia and depression. Compounds with spiropiperidine structure have shown high affinity and selectivity towards sigma-1 receptors, indicating their potential as therapeutic agents (Maier & Wünsch, 2002).

Chemical Synthesis and Photophysical Studies Spiropiperidine structures have been utilized in the synthesis of novel compounds with potential applications in materials science and photophysical studies. For instance, certain spiro[indoline-naphthaline]oxazine derivatives have been synthesized, and their structures were characterized using various spectroscopic techniques. These compounds demonstrated excellent photochromic properties, indicating their potential use in the development of photo-responsive materials (Li et al., 2015).

Antimycobacterial Activity Spiro-piperidin-4-ones, similar in structure to the compound , have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Kumar et al., 2008).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

CAS RN

1292290-38-0

Product Name

3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid

Molecular Formula

C33H35NO3

Molecular Weight

493.647

IUPAC Name

3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36)

InChI Key

WKVVLTUTCPYXBP-LJAQVGFWSA-N

SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY2881835;  LY-2881835;  LY 2881835.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid
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3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid
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3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid
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3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid
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3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid
Reactant of Route 6
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid

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